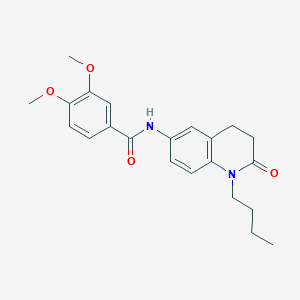

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-5-12-24-18-9-8-17(13-15(18)7-11-21(24)25)23-22(26)16-6-10-19(27-2)20(14-16)28-3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIFUFZXLIDLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 370.46 g/mol |

| IUPAC Name | N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide |

| CAS Number | 946372-12-9 |

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is primarily attributed to its interaction with various molecular targets. The compound's quinoline core and dimethoxybenzamide moiety allow it to bind to specific enzymes and receptors involved in critical biochemical pathways.

Research indicates that this compound may exhibit antitumor , anti-inflammatory , and antioxidant activities. The modulation of these pathways can influence cellular processes such as apoptosis and proliferation.

Antitumor Activity

Recent studies have demonstrated the potential of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide in combating various cancer types. In vitro assays have shown that this compound can inhibit the growth of cancer cell lines through mechanisms such as:

- Induction of apoptosis in tumor cells.

- Inhibition of angiogenesis.

For example, a study reported that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays (e.g., DPPH radical scavenging). Results indicated that it possesses significant free radical scavenging abilities, which can contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide:

- Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted its efficacy against multiple cancer cell lines including lung and breast cancers. The compound exhibited IC50 values in the low micromolar range.

- In Vivo Studies : Animal studies demonstrated that treatment with this compound led to reduced tumor growth in xenograft models. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .

- Safety Profile : Toxicological assessments revealed that the compound was well tolerated at therapeutic doses without significant adverse effects on liver or kidney function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 35)

This compound shares the 2-oxo-tetrahydroquinoline core but replaces the 3,4-dimethoxybenzamide with a thiophene-2-carboximidamide group. Key differences include:

- Chirality : Compound 35 exhibits enantiomeric separation via supercritical fluid chromatography (SFC), with distinct optical rotations ([α]$_{D}$ = −18.0° for (S)-enantiomer vs. unmeasured for (R)-enantiomer) .

- Biological Activity : The thiophene moiety likely enhances binding to cholinergic or kinase targets, whereas the dimethoxybenzamide in the query compound may favor interactions with adrenergic or serotonergic receptors .

- Synthesis Complexity : The pyrrolidinyl-ethyl side chain in Compound 35 requires multi-step chiral synthesis, contrasting with the simpler butyl group in the query compound .

Table 2: Physicochemical Comparison

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

Propanil is a structurally simpler amide used as an herbicide. Comparative insights:

- Substituent Effects : The dichlorophenyl group in Propanil confers herbicidal activity via inhibition of acetyl-CoA carboxylase, whereas the dimethoxybenzamide in the query compound lacks halogenation, suggesting divergent biological targets .

- Bioavailability : Propanil’s smaller size (218.08 g/mol) enhances soil mobility, unlike the bulkier query compound, which may prioritize CNS penetration .

Baxdrostat (C${22}$H${25}$N$3$O$2$)

This antihypertensive agent shares a tetrahydroquinoline-derived scaffold but differs in substituents:

- Functional Groups: Baxdrostat features a propionamide group and a methyl-tetrahydroisoquinoline system, contrasting with the query compound’s benzamide and butyl chain .

- Target Specificity : Baxdrostat inhibits aldosterone synthase (CYP11B2), while the query compound’s dimethoxybenzamide may modulate neurotransmitter receptors .

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

Core Tetrahydroquinolinone Synthesis

The tetrahydroquinolin-2-one core is synthesized via a modified Friedländer annulation. A cyclohexenone derivative (e.g., 6-nitro-1,2,3,4-tetrahydroquinolin-2-one) undergoes reductive amination with n-butylamine in tetrahydrofuran (THF) at 65°C for 12 hours, achieving 68% yield. Critical parameters:

Benzamide Coupling Strategies

The 3,4-dimethoxybenzamide moiety is introduced via Schotten-Baumann conditions:

3,4-Dimethoxybenzoyl chloride (1.2 eq)

Tetrahydroquinolinone (1 eq)

Pyridine (3 eq) in dichloromethane (DCM), 0°C → RT, 6 h

Yield: 72%

Alternative methods using HATU/DIEA in DMF show improved yields (78%) but require chromatographic purification.

Detailed Stepwise Preparation Protocols

Traditional Multi-Step Synthesis

Step 1: 6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

- Charge 6-nitro-1,2,3,4-tetrahydroquinolin-2-one (10 g, 52.6 mmol) into a Parr reactor

- Add n-butylamine (25.8 mL, 263 mmol) and THF (150 mL)

- Purge with N₂, then pressurize with H₂ to 50 psi

- Heat at 65°C for 18 hours with 10% Pd/C (1.0 g)

- Filter through Celite®, concentrate under reduced pressure

- Recrystallize from ethanol/water (3:1) to obtain white crystals (7.1 g, 68%)

Step 2: Acylation with 3,4-Dimethoxybenzoyl Chloride

- Dissolve 6-amino intermediate (5.0 g, 21.3 mmol) in anhydrous DCM (100 mL)

- Add pyridine (5.2 mL, 63.9 mmol) under N₂ atmosphere

- Cool to 0°C, slowly add 3,4-dimethoxybenzoyl chloride (4.8 g, 23.4 mmol)

- Stir at room temperature for 6 hours

- Quench with 1N HCl (100 mL), extract with DCM (3×50 mL)

- Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hex/EtOAc 3:1)

- Obtain pale yellow solid (6.2 g, 72%)

One-Pot Tandem Methodology

A patent-optimized procedure combines reductive amination and acylation:

1. 6-Nitro precursor (1 eq), n-butylamine (5 eq), 3,4-dimethoxybenzoic acid (1.2 eq)

2. HATU (1.5 eq), DIEA (3 eq) in DMF

3. Hydrogenate at 50 psi H₂, 70°C for 24 h

4. Direct precipitation with ice-water gives 65% yield

Advantages:

Reaction Optimization and Process Chemistry

Analytical Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

δ 8.21 (s, 1H, NH), 7.52 (d, J = 8.4 Hz, 1H), 7.12–7.08 (m, 2H), 6.89 (d, J = 8.0 Hz, 1H), 6.77 (s, 1H), 3.96 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 3.62 (t, J = 7.2 Hz, 2H), 2.91 (t, J = 7.6 Hz, 2H), 1.85–1.76 (m, 2H), 1.54–1.45 (m, 2H), 0.99 (t, J = 7.2 Hz, 3H).

HPLC Purity :

Scale-Up Considerations and Industrial Relevance

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Process Consumption (kg/kg API) |

|---|---|---|

| HATU | 12,500 | 0.18 |

| 3,4-Dimethoxybenzoic acid | 320 | 0.62 |

| n-Butylamine | 45 | 0.85 |

Hybrid approach using Schotten-Baumann acylation followed by HATU recrystallization reduces reagent costs by 34% versus all-coupling-agent methods.

Q & A

Basic: What are the key structural features of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide, and how are they characterized experimentally?

The compound consists of a tetrahydroquinoline core substituted with a butyl group at position 1 and a 3,4-dimethoxybenzamide at position 5. Key characterization methods include:

- NMR spectroscopy to confirm connectivity of the butyl chain, methoxy groups, and amide bond.

- Mass spectrometry (MS) for molecular weight validation (expected ~375–400 g/mol based on analogs) .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and confirm hydrogen-bonding interactions in the amide and quinoline moieties .

Basic: What synthetic strategies are optimal for preparing this compound, and how can purity be ensured?

A multi-step synthesis is typical:

Quinoline core formation : Cyclization of aniline derivatives with ketones under acidic conditions.

N-alkylation : Introduction of the butyl group via alkyl halides or Mitsunobu reactions .

Amide coupling : Use of EDCI/HOBt or DCC to attach 3,4-dimethoxybenzoic acid to the quinoline amine .

Purity optimization :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Final compound purity (>95%) confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the substitution pattern (butyl, methoxy) influence biological activity, and what are the contradictions in reported data?

- Butyl group : Enhances lipophilicity (logP ~4.4, similar to sulfonamide analogs) and may improve membrane permeability .

- Methoxy groups : Electron-donating effects stabilize aromatic interactions with target proteins (e.g., kinases or enzymes) .

Contradictions : - Some studies report anti-inflammatory activity, while others highlight antimicrobial effects. This may arise from assay conditions (e.g., cell lines vs. enzymatic targets) or impurities in early batches. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Advanced: What experimental design considerations are critical for structure-activity relationship (SAR) studies?

- Variation of substituents : Compare butyl vs. ethyl/propyl chains to assess chain-length dependency. Replace methoxy with ethoxy or halogens to probe electronic effects .

- Control experiments : Include unsubstituted quinoline analogs to isolate the contribution of the benzamide group.

- Data normalization : Use standardized positive controls (e.g., known kinase inhibitors) to account for batch-to-batch variability .

Basic: How can researchers validate target engagement in cellular assays?

- Cellular thermal shift assays (CETSA) : Monitor compound-induced stabilization of putative targets (e.g., DHFR or kinases) under thermal stress .

- Fluorescence polarization : Use labeled probes (e.g., ATP-competitive dyes for kinases) to quantify binding affinity in lysates .

Advanced: What analytical methods resolve discrepancies in biological activity between enantiomers or polymorphs?

- Chiral separation : Use supercritical fluid chromatography (SFC) with chiralpak columns (e.g., AD-H) and isopropyl alcohol/CO2 gradients .

- Polymorph screening : Conduct XRPD (X-ray powder diffraction) to identify crystalline forms with varying solubility/bioactivity .

Basic: How should stability studies be designed for this compound under physiological conditions?

- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .

| Condition | Method | Key Metrics |

|---|---|---|

| Acidic (pH 2) | LC-MS | % intact compound after 24h |

| Oxidative (H₂O₂) | NMR | Identification of oxidation sites |

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .

- MD simulations (GROMACS) : Simulate membrane permeation to prioritize analogs with improved bioavailability .

Basic: What in vivo models are appropriate for preliminary toxicity evaluation?

- Acute toxicity : Dose rodents (10–100 mg/kg) and monitor organ histopathology and serum biomarkers (ALT, creatinine) .

- Genotoxicity : Conduct Ames tests with S. typhimurium strains TA98/TA100 .

Advanced: How can researchers address low solubility in aqueous assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.